6,8-Dimethyl-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,8-DIMETHYL-1-(4-METHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, substituted with various functional groups such as methyl, morpholinyl, and phenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DIMETHYL-1-(4-METHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The key steps include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.
Introduction of the methyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Attachment of the morpholinyl group: This can be done through nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Addition of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6,8-DIMETHYL-1-(4-METHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and Lewis acids for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6,8-DIMETHYL-1-(4-METHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,8-DIMETHYL-1-(4-METHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,8-DIMETHYL-1-(4-METHYLPHENYL)-2-[3-(PIPERIDIN-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 6,8-DIMETHYL-1-(4-METHYLPHENYL)-2-[3-(PYRROLIDIN-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness
The uniqueness of 6,8-DIMETHYL-1-(4-METHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern and the presence of the morpholinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H30N2O4 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
6,8-dimethyl-1-(4-methylphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H30N2O4/c1-17-5-7-20(8-6-17)24-23-25(30)22-19(3)15-18(2)16-21(22)33-26(23)27(31)29(24)10-4-9-28-11-13-32-14-12-28/h5-8,15-16,24H,4,9-14H2,1-3H3 |
InChI Key |
VUUGVPXPTUOVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC(=CC(=C5C3=O)C)C |
Origin of Product |
United States |
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